molecular formula C18H14F2N2OS B2383063 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole CAS No. 1001786-06-6

1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2383063
CAS No.: 1001786-06-6
M. Wt: 344.38
InChI Key: PVNZGECVABMYHX-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of fluorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-fluorobenzoyl chloride with 4-(4-fluorophenylthio)-3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is unique due to its combination of fluorine atoms and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c1-11-17(24-16-9-7-15(20)8-10-16)12(2)22(21-11)18(23)13-3-5-14(19)6-4-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNZGECVABMYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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